molecular formula C13H17NO3 B7766087 4-Piperidinylphenylglyoxal hydrate

4-Piperidinylphenylglyoxal hydrate

Cat. No.: B7766087
M. Wt: 235.28 g/mol
InChI Key: SXNPLZQCYQRCGL-UHFFFAOYSA-N
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Description

4-Piperidinylphenylglyoxal hydrate is a chemical compound with the molecular formula C13H17NO3 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinylphenylglyoxal hydrate typically involves the reaction of 4-(piperidin-1-yl)benzaldehyde with an appropriate oxidizing agent to introduce the oxo group. Common oxidizing agents used in this process include potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products:

Scientific Research Applications

4-Piperidinylphenylglyoxal hydrate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinylphenylglyoxal hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxo group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

    4-(Piperidin-1-yl)benzaldehyde: Lacks the oxo group but shares the piperidine and phenyl moieties.

    2-Oxo-2-phenylacetaldehyde: Similar oxoacetaldehyde structure but without the piperidine ring.

    N-(4-(Piperidin-1-yl)phenyl)acetamide: Contains a piperidine ring and phenyl group but with an acetamide moiety instead of oxoacetaldehyde.

Uniqueness: 4-Piperidinylphenylglyoxal hydrate is unique due to the combination of the piperidine ring and oxoacetaldehyde moiety, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-oxo-2-(4-piperidin-1-ylphenyl)acetaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.H2O/c15-10-13(16)11-4-6-12(7-5-11)14-8-2-1-3-9-14;/h4-7,10H,1-3,8-9H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNPLZQCYQRCGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C(=O)C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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